molecular formula C21H30N2O4S B10991437 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide

Cat. No.: B10991437
M. Wt: 406.5 g/mol
InChI Key: OUDLXVZMZSDIMB-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative with a 4-methoxyphenylsulfonyl group at position 3, methyl substituents at positions 4 and 5, an isobutyl (2-methylpropyl) group at position 1, and a butanamide moiety at position 2. Its molecular formula is C₂₁H₃₄N₂O₄S (molecular weight: ~410.5 g/mol). Key structural features include:

  • Pyrrole core: A five-membered aromatic heterocycle with nitrogen.
  • Lipophilic substituents: The isobutyl and dimethyl groups enhance hydrophobicity, which may influence membrane permeability.
  • Butanamide: A flexible aliphatic chain terminating in an amide, contributing to solubility and possible biological interactions.

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]butanamide

InChI

InChI=1S/C21H30N2O4S/c1-7-8-19(24)22-21-20(15(4)16(5)23(21)13-14(2)3)28(25,26)18-11-9-17(27-6)10-12-18/h9-12,14H,7-8,13H2,1-6H3,(H,22,24)

InChI Key

OUDLXVZMZSDIMB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CC(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the sulfonyl and butanamide groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be employed in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrole and Thienopyrrole Derivatives

Thieno[3,4-c]pyrrole Derivatives () A crystalline thienopyrrole analog, N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl]acetamide, shares sulfonyl and methoxy groups with the target compound. Key differences:

  • Core structure: Thienopyrrole contains a sulfur atom in the fused ring, altering electronic properties compared to the pyrrole core.
  • Bioactivity: Thienopyrroles are often explored as kinase inhibitors; the target’s pyrrole core may offer distinct binding modes .

Nucleoside Analogs ()
A tetrahydrofuran-based nucleoside analog with a sulfonamide-linked terpene-thio group (3-((((2R,3R,4R,5R)-2-...-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)...propanenitrile ) highlights:

  • Sulfonamide utility : Both compounds use sulfonamide groups for solubility and target engagement, but the nucleoside’s complex substituents (e.g., silyl ether, terpene-thio) prioritize antiviral activity, unlike the target’s simpler pyrrole design .

Butanamide-Containing Compounds ()

Three stereoisomeric butanamides with phenoxy, hydroxy, and tetrahydropyrimidinyl groups differ structurally:

  • Substituent effects: The target’s pyrrole and sulfonyl groups contrast with the phenoxy and hydroxy groups in these analogs, which enhance hydrogen-bonding capacity but reduce lipophilicity.
  • Stereochemistry : The (R/S) configurations in compounds influence biological activity, suggesting the target’s stereochemistry (if specified) could critically affect efficacy .

Sulfamoyl Phenyl Derivatives ()

Two pentanamide analogs (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide and pyrimidinyl variant) provide insights:

  • Core comparison: The isoindolinone-pentanamide core vs. the target’s pyrrole-butanamide structure.
  • Physicochemical properties :
Property Target Compound Compound
Molecular Weight (g/mol) 410.5 493.53
% Sulfur ~7.8% 6.69%

The higher sulfur content in the target may enhance acidity and solubility .

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide, also known by its CAS number 1010886-39-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.

The molecular formula of this compound is C24H28N2O4SC_{24}H_{28}N_{2}O_{4}S with a molecular weight of 440.6 g/mol. Its structure features a pyrrole ring substituted with a methoxyphenylsulfonyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC24H28N2O4S
Molecular Weight440.6 g/mol
CAS Number1010886-39-1

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonamide group is particularly known for its antibacterial activity. In a study examining various sulfonamide derivatives, compounds similar to this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfonamide derivatives have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. In vitro studies have demonstrated that related compounds can significantly reduce cell viability in cancer cell lines, indicating that this compound could possess similar properties .

Enzyme Inhibition

The compound's ability to interact with enzymes is another area of interest. Studies have shown that sulfonamide compounds can inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The binding affinity and inhibition kinetics of this compound against AChE warrant further investigation to elucidate its therapeutic potential in neuropharmacology .

Case Studies and Research Findings

  • Antibacterial Activity : A study conducted on various sulfonamide derivatives showed that those with methoxy groups exhibited enhanced antibacterial properties against specific bacterial strains, suggesting that this compound could be effective against resistant bacterial infections .
  • Anticancer Activity : In vitro assays revealed that compounds structurally related to this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Research has suggested that the compound may exhibit neuroprotective effects by inhibiting AChE activity, thereby increasing acetylcholine levels in the synaptic cleft and potentially improving cognitive function in animal models .

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